Asimitrin
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Overview
Description
Asimitrin is a natural product found in Asimina triloba with data available.
Scientific Research Applications
Bioactivity and Cytotoxic Selectivity
Asimitrin, identified from the seeds of Asimina triloba, is an annonaceous acetogenin with a bis-tetrahydrofuran (THF) ring structure. It has shown significant cytotoxic selectivity, being notably potent against prostate adenocarcinoma (PC-3) and colon adenocarcinoma (HT-29) cell lines, with a potency 100 to 10,000 times that of adriamycin (E. Kim et al., 2005).
Stereoselective Synthesis
The stereoselective synthesis of the C10–C34 fragment of asimitrin, a complex acetogenin, has been achieved. This process involved a novel approach using double intramolecular oxymercuration, which is critical for preparing a mono-hydroxylated bis-THF ring (D. Mohapatra et al., 2007).
Insecticidal Properties
Research on asimicin, a related acetogenin from Asimina triloba, has revealed its insecticidal properties. It significantly reduces the rate of oxygen consumption in insects, indicating a site of inhibition within the electron transport chain. This insight could be relevant for asimitrin as well, due to structural similarities (M. A. Lewis et al., 1993).
Advances in Chemistry and Biochemistry
Asimitrin's complex structure has prompted advancements in chemical synthesis techniques, such as one-pot stereoselective double intramolecular oxymercuration. This technique is instrumental in the preparation of biologically active nonclassical acetogenins like asimitrin and salzmanolin (D. Mohapatra et al., 2010).
properties
Product Name |
Asimitrin |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2S,3R,5R)-3-hydroxy-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-11-14-17-20-30(39)33-22-23-34(44-33)35-26-32(41)36(45-35)31(40)21-18-15-12-9-8-10-13-16-19-29(38)25-28-24-27(2)43-37(28)42/h24,27,29-36,38-41H,3-23,25-26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |
InChI Key |
NNTXABWKPQWPML-SDNTZQKYSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2C[C@H]([C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CC(C(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
synonyms |
asimitrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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